molecular formula C7H14O B14621980 2,4-Dimethylpent-3-en-2-ol CAS No. 56763-70-3

2,4-Dimethylpent-3-en-2-ol

Cat. No.: B14621980
CAS No.: 56763-70-3
M. Wt: 114.19 g/mol
InChI Key: PCFLZEMUEOSJPS-UHFFFAOYSA-N
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Description

2,4-Dimethylpent-3-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanal with 2-methyl magnesium iodide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpent-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: 2,4-Dimethylpent-3-en-2-one

    Reduction: 2,4-Dimethylpentane

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2,4-Dimethylpent-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-Dimethylpent-3-en-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

  • 2,4-Dimethylpentan-3-ol
  • 3,4-Dimethylpent-2-en-1-ol
  • 2,4-Dimethyl-3-penten-2-ol

Comparison: 2,4-Dimethylpent-3-en-2-ol is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the double bond in this compound allows it to undergo addition reactions that are not possible with saturated alcohols like 2,4-Dimethylpentan-3-ol.

Properties

CAS No.

56763-70-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2,4-dimethylpent-3-en-2-ol

InChI

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h5,8H,1-4H3

InChI Key

PCFLZEMUEOSJPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)O)C

Origin of Product

United States

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